Hex-2-yn-1-ol;methanesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

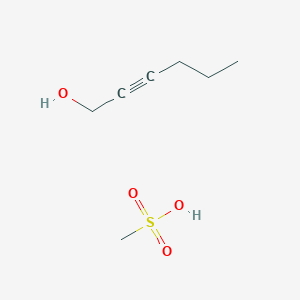

2D Structure

Properties

CAS No. |

104506-68-5 |

|---|---|

Molecular Formula |

C7H14O4S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

hex-2-yn-1-ol;methanesulfonic acid |

InChI |

InChI=1S/C6H10O.CH4O3S/c1-2-3-4-5-6-7;1-5(2,3)4/h7H,2-3,6H2,1H3;1H3,(H,2,3,4) |

InChI Key |

IEPGSBDZPVAIAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCO.CS(=O)(=O)O |

Origin of Product |

United States |

Contextual Framework: Hex 2 Yn 1 Ol Methanesulfonate in Contemporary Organic Chemistry

Significance of Alkynols in Advanced Organic Synthesis

Alkynols, which are alcohols containing a carbon-carbon triple bond, are highly versatile building blocks in organic chemistry. youtube.comnih.gov The presence of both the hydroxyl and the alkynyl functional groups allows for a wide array of chemical transformations. The triple bond can undergo various reactions, including hydrogenation to form alkenes or alkanes, halogenation, and hydration to yield ketones or aldehydes. lehigh.edumasterorganicchemistry.comkhanacademy.org

Terminal alkynes, where the triple bond is at the end of a carbon chain, possess a weakly acidic proton that can be removed by a strong base to form an acetylide anion. This anion is a potent nucleophile, capable of forming new carbon-carbon bonds by reacting with electrophiles such as alkyl halides or carbonyl compounds. lehigh.edukhanacademy.org This reactivity is fundamental to the construction of more complex molecular skeletons, making alkynols essential intermediates in the synthesis of natural products and pharmaceuticals. youtube.comyoutube.comorientjchem.org The linear geometry of the alkyne group also provides a defined structural element within a molecule. nih.gov

Strategic Role of Sulfonate Esters as Activated Leaving Groups

In many organic reactions, a portion of a molecule must depart for a new bond to form. The facility with which this fragment, known as a leaving group, departs is crucial to the reaction's success. Hydroxyl (-OH) groups of alcohols are inherently poor leaving groups because the hydroxide (B78521) anion (OH⁻) is a strong base. To overcome this, the hydroxyl group can be converted into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate).

Sulfonate esters are excellent leaving groups because their corresponding anions are highly stabilized by resonance, delocalizing the negative charge over the three oxygen atoms of the sulfonate group. biosynth.com This stability makes the sulfonate anion a very weak base and, consequently, an excellent leaving group. The conversion of an alcohol to a mesylate is a common strategy to "activate" the alcohol for nucleophilic substitution or elimination reactions. This transformation typically involves reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). A key advantage of this method is that the stereochemistry at the carbon bearing the oxygen is retained during the formation of the sulfonate ester, as the carbon-oxygen bond is not broken in this step. biosynth.com

Overview of Methanesulfonic Acid as a Versatile Reagent and Catalyst

Methanesulfonic acid (MSA), with the chemical formula CH₃SO₃H, is the simplest of the alkylsulfonic acids. It is a strong, non-oxidizing acid that is completely ionized in aqueous solution. These properties make it a highly effective catalyst for a variety of organic reactions, including esterification, alkylation, and condensation reactions.

Considered a "green" acid, MSA is biodegradable, less corrosive, and less toxic than many other strong mineral acids like sulfuric acid or hydrochloric acid. It is a liquid at room temperature and has a low vapor pressure, making it easier and safer to handle. Its high solubility in water and many organic solvents, along with the high solubility of its metal salts, further enhances its utility in a wide range of applications, from organic synthesis to electroplating and rust removal. In the context of Hex-2-yn-1-ol (B147304) methanesulfonate, methanesulfonic acid is the parent acid of the methanesulfonate ester group.

Compound Data

Chemical Reactivity and Mechanistic Investigations of Hex 2 Yn 1 Ol Methanesulfonate

Nucleophilic Substitution Pathways Involving the Mesylate Group

The methanesulfonate (B1217627) (mesylate) group is an excellent leaving group, rendering the C1 position of hex-2-yn-1-ol (B147304) methanesulfonate susceptible to nucleophilic attack. The nature of the nucleophile, solvent, and reaction conditions dictates the operative mechanistic pathway, leading to a diverse array of products.

Exploration of SN2 and SN1 Mechanisms with Diverse Nucleophiles

The substitution of the mesylate group in propargylic systems like hex-2-yn-1-ol methanesulfonate can proceed through either a direct, bimolecular (SN2) or a stepwise, unimolecular (SN1) mechanism. imgroupofresearchers.comyoutube.comyoutube.com The choice between these pathways is influenced by several factors, including the strength of the nucleophile and the stability of the potential carbocation intermediate. libretexts.orgchemistrysteps.comyoutube.com

Strong, unhindered nucleophiles generally favor the SN2 pathway , where the nucleophile attacks the carbon bearing the leaving group in a single, concerted step. chemistrysteps.comyoutube.com This results in an inversion of stereochemistry if the carbon is chiral. For instance, the reaction with a strong nucleophile like an azide (B81097) or a cyanide ion would be expected to proceed via an SN2 mechanism.

Conversely, conditions that favor the formation of a carbocation, such as the use of a polar protic solvent and a weak nucleophile, promote the SN1 pathway . youtube.comyoutube.comyoutube.com The propargylic carbocation formed from hex-2-yn-1-ol methanesulfonate is stabilized by the adjacent alkyne, making the SN1 route viable. mdpi.com However, this carbocation can be attacked by the nucleophile at either the C1 or C3 position, potentially leading to a mixture of acetylenic and allenic products. The reaction with a weak nucleophile like water or an alcohol under solvolytic conditions would likely involve an SN1 mechanism. youtube.comyoutube.com

The table below summarizes the expected outcomes for the reaction of hex-2-yn-1-ol methanesulfonate with various nucleophiles.

| Nucleophile | Expected Major Mechanism | Potential Products |

| Azide (N₃⁻) | SN2 | 1-azidohex-2-yne |

| Cyanide (CN⁻) | SN2 | Hept-3-ynenitrile |

| Water (H₂O) | SN1 | Hex-2-yn-1-ol, Hexa-1,2-dien-1-ol |

| Ethanol (CH₃CH₂OH) | SN1 | 1-ethoxyhex-2-yne, 1-ethoxyhexa-1,2-diene |

| Aniline | SN2/SN1 (depending on conditions) | N-phenylhex-2-yn-1-amine |

Intramolecular Cyclization Reactions Facilitated by Mesylate Departure

The departure of the mesylate group can also initiate intramolecular cyclization reactions, provided a suitable nucleophilic moiety is present within the same molecule. rsc.org This process is a powerful tool for the synthesis of cyclic compounds, particularly five- and six-membered rings. youtube.comyoutube.com For example, if the hex-2-yn-1-ol methanesulfonate backbone were modified to contain a tethered nucleophile, such as a hydroxyl or amino group at an appropriate position, intramolecular attack on the carbon bearing the mesylate would lead to the formation of a cyclic ether or amine, respectively.

The efficiency of these cyclization reactions is often enhanced by the Thorpe-Ingold effect, where gem-disubstitution on the linking chain can increase the rate of cyclization. nih.gov The reaction is typically promoted by a base to deprotonate the nucleophilic group, increasing its reactivity.

Analysis of Competing Elimination Reactions (E1 vs. E2)

In addition to substitution, elimination reactions can also occur, leading to the formation of unsaturated products. The competition between elimination (E1 and E2) and substitution (SN1 and SN2) is a fundamental aspect of the reactivity of alkyl halides and sulfonates. imgroupofresearchers.com

The E2 (bimolecular elimination) mechanism is favored by strong, sterically hindered bases. chemistrysteps.commasterorganicchemistry.com The base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double or triple bond. In the case of hex-2-yn-1-ol methanesulfonate, a strong, bulky base could potentially lead to the formation of a conjugated enyne.

The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.orgyoutube.com After the formation of the carbocation, a weak base can remove a proton from an adjacent carbon to form a double bond. chemistrysteps.com Therefore, E1 reactions often compete with SN1 reactions. imgroupofresearchers.commasterorganicchemistry.com The use of high temperatures generally favors elimination over substitution. imgroupofresearchers.com

Role of Methanesulfonic Acid in Promoting Organic Transformations

Methanesulfonic acid (MSA) is a strong, non-oxidizing Brønsted acid that is often used as a catalyst in a variety of organic reactions. nih.govpsu.edu Its high acidity, low corrosiveness compared to other mineral acids, and biodegradability make it an attractive catalyst for green chemistry applications. psu.edu

Brønsted Acid Catalysis in Dehydration and Isomerization Processes

Methanesulfonic acid can effectively catalyze the dehydration of alcohols to form alkenes. In the context of a molecule like hex-2-yn-1-ol, MSA could protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination would lead to the formation of an enyne.

Furthermore, MSA can catalyze the isomerization of alkynes. For instance, it can promote the Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated ketones. While hex-2-yn-1-ol itself is a primary alcohol, related secondary or tertiary propargylic alcohols could undergo such rearrangements in the presence of MSA.

Application in One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. nih.govresearchgate.netdiva-portal.org This approach offers significant advantages in terms of atom economy, time, and resource efficiency. openaccesspub.orgresearchgate.net Methanesulfonic acid has proven to be an effective catalyst for various MCRs. nih.govpsu.edu

For example, MSA, often in combination with a dehydrating agent like phosphorus pentoxide (Eaton's reagent), can catalyze the Biginelli reaction for the synthesis of dihydropyrimidinones. nih.gov While not directly involving hex-2-yn-1-ol, this demonstrates the utility of MSA in promoting complex transformations. It is conceivable that hex-2-yn-1-ol or its derivatives could be employed as components in novel MCRs catalyzed by methanesulfonic acid to generate structurally diverse and complex molecules. The alkyne functionality provides a handle for further transformations, making it a valuable building block in such reactions. rsc.orgresearchgate.net

Mechanistic Elucidation of Methanesulfonic Acid-Catalyzed Cyclizations and Condensations

The catalytic role of methanesulfonic acid in the reactions of hex-2-yn-1-ol methanesulfonate is primarily to act as a potent Brønsted acid. The reaction mechanism is initiated by the protonation of the alkyne triple bond by MSA. This step is crucial as it transforms the otherwise poor leaving group (the hydroxyl group of the parent alcohol) into a highly effective one (the methanesulfonate group).

The protonated intermediate then undergoes heterolytic cleavage of the carbon-oxygen bond of the methanesulfonate ester. This process results in the departure of the stable methanesulfonate anion and the formation of a highly electrophilic vinyl cation. The stability of the departing methanesulfonate anion is a key driving force for this step.

Once formed, the vinyl cation is a transient but highly reactive species that can undergo several reaction pathways, leading to either cyclization or condensation products.

Intramolecular Cyclization:

In the absence of other strong nucleophiles, the vinyl cation can be trapped intramolecularly if a suitable nucleophilic moiety is present within the molecule. For instance, if the alkyl chain of the hex-2-yn-1-ol derivative contains a nucleophilic group, such as an aromatic ring or another double bond, an intramolecular electrophilic attack can occur. This leads to the formation of a new cyclic structure.

For example, in analogous systems where an aryl group is present in a suitable position, a Friedel-Crafts-type cyclization onto the aromatic ring is a common outcome, leading to the formation of fused ring systems. The regioselectivity of this cyclization is governed by the substitution pattern of the aromatic ring and the length of the tether connecting it to the vinyl cation.

Condensation Reactions:

In the presence of external nucleophiles, the vinyl cation can be intercepted to form condensation products. The nature of the nucleophile dictates the final product. For example, if the reaction is carried out in a nucleophilic solvent, the solvent molecule can act as the nucleophile.

The table below summarizes the potential outcomes of MSA-catalyzed reactions of a hypothetical substituted hex-2-yn-1-ol methanesulfonate, illustrating the competition between cyclization and condensation pathways.

| Reactant | Reaction Conditions | Major Product Type | Proposed Intermediate |

| Aryl-substituted hex-2-yn-1-ol methanesulfonate | Methanesulfonic acid (catalytic), non-nucleophilic solvent | Cyclized (Fused ring) | Vinyl cation |

| Hex-2-yn-1-ol methanesulfonate | Methanesulfonic acid (catalytic), in the presence of an external nucleophile (e.g., anisole) | Condensed (Aryl-alkyne adduct) | Vinyl cation |

Detailed Research Findings:

Detailed mechanistic studies on closely related alkynyl sulfonates have provided substantial evidence for the existence of vinyl cation intermediates. Researchers have utilized various techniques, including:

Kinetic Isotope Effects: Studies using deuterated substrates have helped to elucidate the rate-determining step of the reaction, often pointing to the formation of the vinyl cation.

Product Analysis: Careful characterization of the reaction products, including their stereochemistry, provides valuable clues about the reaction mechanism. The isolation of both cyclized and condensation products highlights the competitive nature of the reaction pathways.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to model the reaction pathway, calculate the energies of intermediates and transition states, and rationalize the observed product distributions. These studies often support the proposed vinyl cation mechanism.

The following table presents hypothetical data based on findings for analogous systems, illustrating the influence of reaction parameters on product distribution in the MSA-catalyzed reaction of an alkynyl methanesulfonate.

| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 1 | Phenyl-terminated alkynyl methanesulfonate | MSA (10) | Dichloromethane (B109758) | 25 | 4 | Cyclized (Indene derivative) | 75 |

| 2 | Phenyl-terminated alkynyl methanesulfonate | MSA (10) | Acetonitrile | 25 | 4 | Condensed (N-alkenyl acetamide) | 60 |

| 3 | Alkyl-substituted alkynyl methanesulfonate | MSA (20) | Nitromethane | 50 | 8 | Mixture of rearranged alkenes | - |

These findings collectively support a mechanism where methanesulfonic acid catalyzes the formation of a vinyl cation from hex-2-yn-1-ol methanesulfonate, which then serves as a central intermediate leading to a variety of possible cyclized and condensed products. The precise outcome is a delicate balance of the substrate's structure and the specific reaction conditions employed.

Applications of Hex 2 Yn 1 Ol Methanesulfonate in Complex Chemical Syntheses

Strategic Intermediate in the Synthesis of Biologically Relevant Compounds

The activated propargylic system of hex-2-yn-1-yl methanesulfonate (B1217627) makes it an ideal precursor for introducing a six-carbon alkynyl fragment into molecules of biological significance, including pheromones and pharmaceutical agents.

Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes characterized by specific double bond geometries (Z or E), which are crucial for their biological activity. Alkynes are key precursors in the stereoselective synthesis of these olefins. Hex-2-yn-1-yl methanesulfonate serves as an electrophilic six-carbon unit that can be coupled with other fragments to assemble the carbon skeleton of a target pheromone.

The general strategy involves the alkylation of a nucleophile (such as an organocuprate or the anion of a terminal alkyne) with hex-2-yn-1-yl methanesulfonate. The resulting internal alkyne is then stereoselectively reduced. For instance, partial hydrogenation using a Lindlar catalyst yields the corresponding (Z)-alkene, a common motif in lepidopteran sex pheromones. nih.govsemanticscholar.org Alternatively, reduction with sodium in liquid ammonia (B1221849) provides the (E)-alkene. This approach offers a high degree of control over the final geometry of the double bond, which is essential for biological activity. Syntheses of various pheromones have utilized this alkyne-based strategy to construct the required carbon backbone and stereochemistry. scielo.edu.uynih.gov

Table 1: Examples of Pheromone Classes Synthesized via Alkyne Intermediates

| Pheromone Target Class | Key Synthetic Transformation | Relevance of Hex-2-yn-1-ol (B147304) Methanesulfonate |

|---|---|---|

| (Z)-Alkenyl Acetates | Alkyne coupling followed by Lindlar hydrogenation | Provides a C6 alkynyl fragment for chain construction. |

| (E)-Alkenyl Alcohols | Alkyne coupling followed by Na/NH₃ reduction | Serves as an electrophilic building block for the pheromone skeleton. |

This methodological approach makes hex-2-yn-1-yl methanesulfonate a valuable starting material for creating pheromone analogues for use in integrated pest management strategies, such as in mating disruption or for monitoring insect populations. scielo.edu.uy

The incorporation of alkynyl groups into drug molecules is a recognized strategy for enhancing binding affinity, modulating metabolic stability, and improving pharmacokinetic properties. The propargyl group is a key structural feature in many therapeutic agents. researchgate.netresearchgate.net Hex-2-yn-1-yl methanesulfonate is an effective reagent for introducing a hexynyl side chain onto a core pharmaceutical scaffold via alkylation of nucleophilic sites like phenols, amines, or thiols.

A prominent area of application is in the development of novel antifungal agents. Research has shown that triazole antifungal drugs, analogous to fluconazole, exhibit potent and broad-spectrum activity when functionalized with alkynyl side chains. nih.govresearchgate.netresearchgate.net In these syntheses, a heterocyclic core containing a nucleophilic group is alkylated with a propargylic electrophile, such as an alkynyl methanesulfonate, to furnish the target drug candidate. juniperpublishers.com The hexynyl group provided by hex-2-yn-1-yl methanesulfonate can occupy hydrophobic pockets in the target enzyme, such as sterol 14α-demethylase (CYP51), leading to enhanced inhibitory activity. nih.govresearchgate.net

Table 2: Research Findings on Antifungal Agents with Alkynyl Moieties

| Compound Class | Synthetic Strategy | Key Finding |

|---|---|---|

| Triazole Analogues | Alkylation of triazole core with alkynyl electrophiles | Alkynyl-methoxyl side chains lead to broad-spectrum antifungal activity, with some compounds showing MIC values ≤0.125 µg/mL against Candida species. nih.govresearchgate.net |

| Fluconazole Derivatives | Introduction of urea (B33335) functionality and alkynyl groups | Discovery of new azole agents with potent activity against sensitive and resistant Candida albicans. researchgate.net |

Construction of Diverse Organic Architectures

The unique reactivity of hex-2-yn-1-yl methanesulfonate enables its use in the construction of a wide variety of complex carbocyclic and heterocyclic frameworks.

Hex-2-yn-1-yl methanesulfonate is an excellent substrate for synthesizing heterocyclic compounds. In these reactions, the alkyne can be activated by the mesylate leaving group, facilitating intramolecular cyclization. A common strategy involves tethering the hex-2-yn-1-yl methanesulfonate to a nucleophilic group (containing nitrogen, oxygen, or sulfur) through a suitable linker. mdpi.com Upon treatment with a base, the nucleophile can attack the alkyne in an exo-dig or endo-dig fashion to form a new ring.

Furthermore, cascade reactions initiated by the intermolecular addition of a dinucleophile to the activated alkyne of the methanesulfonate can lead to complex heterocyclic systems in a single step. mdpi.comnih.gov For instance, the reaction with a molecule containing both an amine and a thiol could lead to the formation of thiazine (B8601807) derivatives or other sulfur- and nitrogen-containing heterocycles. The versatility of the alkyne moiety allows for various metal-catalyzed or base-mediated cyclization pathways to access five-, six-, or even larger-membered heterocyclic rings. acs.orgbham.ac.uk

The construction of polycyclic and spirocyclic systems represents a significant challenge in organic synthesis. Substrates derived from hex-2-yn-1-yl methanesulfonate can be designed to undergo powerful intramolecular cyclization reactions to build these complex architectures.

For polycyclic systems, a common approach is to attach the hexynyl mesylate to an aromatic or heteroaromatic ring. Subsequent intramolecular Friedel-Crafts-type alkylation, where the activated propargylic carbon attacks the aromatic ring, can forge a new carbocyclic ring, leading to a fused polycyclic system. nih.gov Another advanced strategy involves the base-catalyzed isomerization of the alkyne to a highly reactive allene (B1206475) intermediate, which can then undergo intramolecular cycloaddition reactions to form fused ring systems. nih.gov

Spirocycles, compounds containing two rings connected by a single common atom, are prevalent in natural products. abo.fiabo.fi Synthesizing these structures requires precise control over ring formation. A potential strategy involving hex-2-yn-1-yl methanesulfonate would be to create a substrate capable of an intramolecular alkylation where the nucleophile and the electrophilic propargylic center are positioned to form a spiro-junction. Methodologies like ipso-annulation or ring-closing metathesis on appropriately designed precursors derived from the hexynyl mesylate could provide access to novel spirocyclic frameworks. researchgate.netrsc.org

Contribution to Modern Methodological Advancements in Organic Synthesis

Hex-2-yn-1-yl methanesulfonate is not only a building block but also a tool for exploring and developing new synthetic methods, particularly in the synthesis of allenes and in cascade reactions.

The conversion of propargylic alcohols and their derivatives into allenes is a fundamental transformation in organic chemistry. Propargylic methanesulfonates are classic precursors for allene synthesis via S_N2' reactions. nih.govorganic-chemistry.org In this process, a nucleophile (e.g., an organocuprate) attacks the γ-carbon of the alkyne system, leading to a 1,3-substitution that displaces the mesylate and forms the allene. The Myers allene synthesis provides another powerful route, where propargylic alcohols are converted to allenes in a one-pot reaction via an arenesulfonylhydrazine intermediate, showcasing the utility of activating the alcohol. acs.orgwikipedia.org Hex-2-yn-1-yl methanesulfonate is an ideal substrate for these types of transformations, providing access to substituted 1,2-dienes, which are themselves valuable intermediates in synthesis.

The compound also plays a role in the development of cascade reactions, where multiple bonds are formed in a single operation. The high reactivity of the activated alkyne allows it to participate in sequences initiated by nucleophilic attack, radical addition, or metal-catalyzed processes, leading to the rapid construction of molecular complexity from simple starting materials. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Hex 2 Yn 1 Ol Methanesulfonate and Its Reaction Products

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Hex-2-yn-1-ol (B147304) methanesulfonate (B1217627). Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of Hex-2-yn-1-ol methanesulfonate is expected to exhibit characteristic signals for each set of chemically non-equivalent protons. The methylene protons adjacent to the oxygen atom of the methanesulfonate group (C1-H) would appear as a doublet, significantly downfield-shifted due to the strong deshielding effect of the sulfonate ester. The chemical shift of these protons is anticipated to be in the range of 4.7-5.0 ppm. The methyl protons of the methanesulfonate group would present as a sharp singlet, typically around 3.0-3.2 ppm. The protons of the propyl group at the other end of the alkyne would show standard aliphatic signals: a triplet for the terminal methyl group (C6-H) around 0.9-1.1 ppm, a sextet for the adjacent methylene group (C5-H) around 1.4-1.6 ppm, and a triplet for the methylene group next to the alkyne (C4-H) around 2.1-2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The sp-hybridized carbons of the alkyne (C2 and C3) are expected to resonate in the region of 70-90 ppm. enovatia.com The carbon atom attached to the oxygen (C1) will be significantly deshielded, with a chemical shift in the range of 60-70 ppm. The methyl carbon of the methanesulfonate group is typically found around 35-40 ppm. The aliphatic carbons of the propyl group will appear at approximately 13 ppm (C6), 22 ppm (C5), and 12 ppm (C4).

In reaction products, NMR spectroscopy is vital for determining the regiochemistry and stereochemistry of addition reactions to the alkyne. For instance, in the case of a hydration reaction, the formation of a ketone or an enol can be readily distinguished by the appearance of a carbonyl signal (around 200 ppm in ¹³C NMR) or vinylic proton and carbon signals, respectively. Similarly, the stereochemical outcome of reactions can be assessed by analyzing coupling constants and through the use of advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Hex-2-yn-1-ol Methanesulfonate

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂O-) | 4.7 - 5.0 | 60 - 70 |

| C2 (-C≡) | - | 70 - 90 |

| C3 (≡C-) | - | 70 - 90 |

| C4 (-CH₂-) | 2.1 - 2.3 | ~12 |

| C5 (-CH₂-) | 1.4 - 1.6 | ~22 |

| C6 (-CH₃) | 0.9 - 1.1 | ~13 |

| Mesyl-CH₃ | 3.0 - 3.2 | 35 - 40 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful method for the identification of functional groups and for probing the conformational properties of Hex-2-yn-1-ol methanesulfonate. These two techniques are often complementary, as the selection rules for vibrational transitions differ.

Infrared (IR) Spectroscopy: The IR spectrum of Hex-2-yn-1-ol methanesulfonate is expected to show strong absorption bands characteristic of the sulfonate ester and the alkyne functionalities. The most prominent features would be the asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonate group, which typically appear as strong bands in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-O stretching vibration of the ester linkage is expected to be observed in the 1000-1050 cm⁻¹ region. The carbon-carbon triple bond (C≡C) stretch of the internal alkyne will give rise to a weak to medium intensity band in the 2200-2260 cm⁻¹ region. The C-H stretching vibrations of the aliphatic and methyl groups will be present in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable complementary information. The C≡C stretching vibration, which is often weak in the IR spectrum of internal alkynes, is expected to give a more intense signal in the Raman spectrum. The symmetric S=O stretch of the methanesulfonate group is also typically Raman active. The C-H stretching and bending vibrations will also be observable. Conformational studies can be performed by analyzing the changes in the vibrational spectra under different conditions, such as temperature or solvent, which can provide insights into the rotational isomers present in the sample.

Table 2: Characteristic Vibrational Frequencies for Hex-2-yn-1-ol Methanesulfonate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| -SO₂-O- | Asymmetric S=O Stretch | 1350 - 1380 | IR (Strong) |

| -SO₂-O- | Symmetric S=O Stretch | 1170 - 1190 | IR (Strong), Raman (Moderate) |

| C-O | Stretch | 1000 - 1050 | IR (Moderate) |

| -C≡C- | Stretch | 2200 - 2260 | IR (Weak-Medium), Raman (Strong) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR (Medium), Raman (Medium) |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of Hex-2-yn-1-ol methanesulfonate, providing an accurate determination of its molecular formula and detailed information about its fragmentation pathways upon ionization.

Molecular Formula Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the parent molecule, confirming the molecular formula of Hex-2-yn-1-ol methanesulfonate as C₇H₁₂O₃S.

Fragmentation Pathway Elucidation: Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion of Hex-2-yn-1-ol methanesulfonate will undergo characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Common fragmentation pathways for sulfonate esters include cleavage of the C-O bond and the S-O bond. nih.gov

A plausible fragmentation pathway for Hex-2-yn-1-ol methanesulfonate would involve:

Loss of the methanesulfonyl radical (•CH₃SO₂): This would lead to the formation of a hex-2-yn-1-yl cation.

Cleavage of the S-O bond: This could result in the formation of a methanesulfonate anion and a hex-2-yn-1-yl cation.

Alpha-cleavage: Fragmentation of the alkyl chain attached to the alkyne.

Rearrangement reactions: Such as the McLafferty rearrangement, although less common for this type of structure.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure and bond strengths can be constructed. For reaction products, HRMS is invaluable for confirming the incorporation of new atoms and for identifying the structures of unknown products based on their fragmentation patterns.

Table 3: Predicted High-Resolution Mass Spectrometry Data for Hex-2-yn-1-ol Methanesulfonate (C₇H₁₂O₃S)

| Ion | Predicted m/z | Possible Fragmentation |

|---|---|---|

| [M]⁺• | 176.0507 | Molecular Ion |

| [M - CH₃SO₂]⁺ | 97.0648 | Loss of methanesulfonyl radical |

| [CH₃SO₃]⁻ | 95.9852 | Methanesulfonate anion |

| [C₆H₉O]⁺ | 97.0648 | Hex-2-yn-1-yl oxonium ion |

| [C₄H₅]⁺ | 53.0386 | Propargyl cation from further fragmentation |

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. While obtaining a single crystal of Hex-2-yn-1-ol methanesulfonate itself might be challenging, the preparation of crystalline derivatives or metal complexes can provide invaluable structural insights.

Crystalline Derivatives: The synthesis of crystalline derivatives, for example, by reacting the alkyne with a metal complex or by forming a co-crystal with another molecule, can facilitate single-crystal X-ray diffraction analysis. The resulting crystal structure would confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the solid state. This can be particularly useful for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the physical properties and reactivity of the compound.

Complexes: Alkynes are known to form stable complexes with various transition metals. wikipedia.org The formation of a metal complex with Hex-2-yn-1-ol methanesulfonate could yield crystalline material suitable for X-ray crystallography. The analysis of such a complex would not only confirm the structure of the ligand but also provide information about the coordination geometry around the metal center and the nature of the metal-alkyne bond.

The data obtained from X-ray crystallography serves as a benchmark for validating the structural assignments made by spectroscopic methods and for providing a deeper understanding of the molecule's steric and electronic properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity of Hex-2-yn-1-ol (B147304) Methanesulfonate (B1217627)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic compounds. researchgate.netnih.gov For hex-2-yn-1-ol methanesulfonate, these calculations can map the electron density distribution, identify molecular orbitals, and quantify electrostatic potential.

The electronic structure of an alkynyl mesylate like hex-2-yn-1-ol methanesulfonate is characterized by distinct regions of high and low electron density. The oxygen atoms of the mesylate group are highly electronegative, drawing electron density away from the sulfur and the carbon backbone. This creates a significant partial positive charge on the sulfur atom and the carbon to which the mesylate group is attached, making them electrophilic centers susceptible to nucleophilic attack. youtube.com The carbon-carbon triple bond, with its π-electron clouds, represents a region of high electron density, rendering it nucleophilic and reactive towards electrophiles. nih.govmdpi.com

Computational studies on similar propargyl systems have utilized methods like B3LYP to analyze the electronic structure. researchgate.net The distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about reactivity. In a typical alkynol mesylate, the HOMO is often localized on the C-C triple bond, while the LUMO is centered on the anti-bonding orbital of the C-O bond of the mesylate group. This distribution indicates that the molecule can act as a nucleophile at the alkyne and as an electrophile at the carbon bearing the leaving group.

Table 1: Calculated Electronic Properties of a Model Propargyl Mesylate

This table presents hypothetical data based on typical values found in computational studies of similar molecules for illustrative purposes.

| Parameter | Value | Description |

| HOMO Energy | -9.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 9.0 eV | Energy difference, indicating kinetic stability |

| Dipole Moment | 4.5 D | Measure of the molecule's overall polarity |

| Mulliken Charge on C1 | +0.25 e | Partial charge on the carbon attached to the mesylate |

| Mulliken Charge on S | +1.50 e | Partial charge on the sulfur atom of the mesylate |

Exploration of Reaction Mechanisms and Transition States in Mesylate-Mediated Transformations

DFT calculations are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.netnih.gov For hex-2-yn-1-ol methanesulfonate, a primary reaction pathway is nucleophilic substitution, where the mesylate group acts as an excellent leaving group.

Computational studies on the reactions of mesylate esters with nucleophiles, such as ammonia (B1221849), have shown that the reaction proceeds through a transition state where the nucleophile attacks the carbon atom, and the mesylate group begins to depart. researchgate.netnih.gov The geometry of this transition state and its associated energy barrier determine the reaction rate. The solvent environment, modeled using methods like the Polarizable Continuum Model (PCM), significantly influences the energetics of these reactions. nih.gov

In the case of hex-2-yn-1-ol methanesulfonate, a nucleophile can attack the propargylic carbon (C1). DFT studies on similar systems reveal that such reactions can proceed via an SN2 mechanism, leading to inversion of stereochemistry if the carbon is chiral. The alkyne moiety can also participate in the reaction, potentially leading to rearrangements or the formation of allene (B1206475) derivatives. nih.gov The computational exploration of these pathways involves locating the transition state structures and comparing their relative activation barriers to predict the most likely reaction product.

Table 2: Calculated Activation Barriers for a Model Propargyl Mesylate Reaction

This table presents hypothetical data based on typical values found in computational studies of similar molecules for illustrative purposes.

| Reaction Pathway | Nucleophile | Solvent | Activation Energy (kcal/mol) |

| SN2 Substitution | NH3 | Gas Phase | 25.0 |

| SN2 Substitution | NH3 | Water | 15.0 |

| Allene Formation | Cl- | Acetonitrile | 20.0 |

Conformational Analysis and Energy Landscapes of Alkynol Mesylates

The three-dimensional shape, or conformation, of a molecule plays a significant role in its reactivity. Alkynol mesylates like hex-2-yn-1-ol methanesulfonate can adopt various conformations due to rotation around single bonds. Computational methods can be used to perform a systematic search for stable conformers and to calculate their relative energies, thus constructing a potential energy landscape.

For a molecule with a flexible chain like hex-2-yn-1-ol methanesulfonate, several low-energy conformers may exist. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated free energies. DFT studies on mesylate esters have detailed the conformational preferences of the mesylate group and adjacent moieties. researchgate.net The orientation of the mesylate group relative to the alkyne can influence the accessibility of the electrophilic carbon to incoming nucleophiles and can also affect intramolecular interactions.

Table 3: Relative Energies of Hypothetical Conformers of Hex-2-yn-1-ol Methanesulfonate

This table presents hypothetical data based on typical values found in computational studies of similar molecules for illustrative purposes.

| Conformer | Dihedral Angle (C2-C1-O-S) | Relative Energy (kcal/mol) |

| A (Anti-periplanar) | 180° | 0.0 |

| B (Gauche) | 60° | 1.2 |

| C (Syn-periplanar) | 0° | 3.5 |

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. Methods like DFT can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). arxiv.org

For hex-2-yn-1-ol methanesulfonate, calculated vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. For instance, the characteristic stretching frequencies of the C≡C triple bond, the S=O double bonds of the mesylate, and the C-O single bond can be predicted. Similarly, the 1H and 13C NMR chemical shifts can be calculated and compared to experimental spectra to aid in signal assignment and structural verification. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the electronic transitions within the molecule.

Table 4: Predicted vs. Experimental Spectroscopic Data for a Model Alkynol Mesylate

This table presents hypothetical data based on typical values found in computational studies of similar molecules for illustrative purposes.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| 13C NMR Shift (C1) | 65 ppm | 63 ppm |

| 1H NMR Shift (H on C1) | 4.8 ppm | 4.7 ppm |

| IR Frequency (C≡C stretch) | 2150 cm-1 | 2145 cm-1 |

| IR Frequency (S=O symmetric stretch) | 1180 cm-1 | 1175 cm-1 |

| IR Frequency (S=O asymmetric stretch) | 1360 cm-1 | 1355 cm-1 |

Future Directions and Emerging Research Avenues for Hex 2 Yn 1 Ol Methanesulfonate Chemistry

Greener Pastures: The Drive for Sustainable Mesylate Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, a philosophy that seeks to minimize environmental impact and maximize resource efficiency. organic-chemistry.orgorganic-chemistry.org For mesylate derivatives, including hex-2-yn-1-ol (B147304) methanesulfonate (B1217627), this translates to the development of more sustainable and eco-friendly production methods.

Current research is actively pursuing chromatography-free and environmentally benign protocols for the synthesis of aryl tosylates and mesylates. organic-chemistry.orgthieme-connect.com These methods often focus on utilizing less hazardous solvents, reducing reaction times, and operating under milder conditions. For instance, the use of ethyl acetate (B1210297) as a solvent in the mesylation process, coupled with triethylamine (B128534) as a base, has shown excellent yields within short timeframes. organic-chemistry.org Another promising approach involves a water-solvent method for the mesylation of primary alcohols, which employs potassium hydroxide (B78521) and catalytic amines, thereby positioning it as a green chemical process. rsc.org

Key goals in this area include:

Solvent Substitution: Replacing traditional, often hazardous, organic solvents with greener alternatives like water, ethanol, or cyclopentyl methyl ether (CPME). rsc.orgmdpi.com

Catalytic Approaches: Developing catalytic methods for mesylation that reduce the need for stoichiometric reagents, thereby minimizing waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures, thus reducing energy consumption.

The following table summarizes some of the green and sustainable approaches being explored for mesylate synthesis:

| Approach | Key Features | Advantages |

| Chromatography-Free Synthesis | Avoids the use of silica (B1680970) gel and large volumes of solvent for purification. organic-chemistry.orgthieme-connect.com | Reduced waste, lower cost, and simplified workup procedures. organic-chemistry.org |

| Water-Solvent Methods | Utilizes water as the primary solvent, often with a phase-transfer catalyst. rsc.org | Environmentally benign, non-toxic, and readily available solvent. rsc.org |

| Lewis Acid Catalysis | Employs "intermediate" Lewis acids to catalyze the mesylation reaction. researchgate.net | High yields, potential for catalyst recycling, and solvent-free conditions. researchgate.net |

| Use of Eco-Friendly Solvents | Employs solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). mdpi.com | Improved efficiency, sustainability, and milder reaction conditions. mdpi.com |

The Rise of the Machines: Automation and Continuous Flow Synthesis

The integration of hex-2-yn-1-ol methanesulfonate chemistry into continuous flow and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing. mit.edu

These advantages include:

Precise Control: Enables tight control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mit.edu

Enhanced Safety: The small reaction volumes inherent in flow systems minimize the risks associated with highly reactive or exothermic processes.

Scalability: Scaling up production is a matter of running the system for longer periods, rather than redesigning larger reactors. acs.org

Integration of In-line Analysis: Allows for real-time monitoring and optimization of the reaction. mit.edu

The synthesis of mesylate-containing compounds, such as the marine-derived drug Eribulin mesylate, has already benefited from flow-based approaches. nih.gov These methods often lead to reduced solvent usage, fewer reaction steps, and shorter reaction times. nih.gov Automated platforms, which can perform multiple reaction steps sequentially without manual intervention, further enhance the efficiency and reproducibility of complex synthetic sequences involving hex-2-yn-1-ol methanesulfonate.

The Mirror Image: Designing Optically Active Hex-2-yn-1-ol Methanesulfonate for Asymmetric Transformations

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries. The design and synthesis of optically active hex-2-yn-1-ol methanesulfonate presents a significant opportunity for advancing asymmetric synthesis. A chiral, enantiomerically pure version of this reagent could serve as a valuable building block for the construction of complex chiral molecules.

Key research directions in this area include:

Asymmetric Synthesis of Hex-2-yn-1-ol: Developing efficient and highly stereoselective methods to produce enantiomerically pure hex-2-yn-1-ol, which can then be converted to the corresponding mesylate.

Chiral Ligand-Mediated Reactions: Employing chiral ligands in conjunction with metal catalysts to effect asymmetric transformations on the prochiral hex-2-yn-1-ol or its derivatives.

Enantioconvergent Couplings: Developing catalytic systems that can convert a racemic mixture of hex-2-yn-1-ol methanesulfonate into a single enantiomer of a desired product. acs.orgacs.org This strategy is particularly powerful as it avoids the need for a separate resolution step. acs.org

Application in Asymmetric Catalysis: Using optically active hex-2-yn-1-ol methanesulfonate as a chiral ligand or auxiliary in a variety of asymmetric reactions, such as conjugate additions, aldol (B89426) reactions, and cycloadditions. nih.govmdpi.commdpi.com

The successful development of optically active hex-2-yn-1-ol methanesulfonate and its application in asymmetric synthesis would provide a powerful tool for the efficient and stereocontrolled synthesis of a wide range of valuable chiral compounds. nih.govnih.gov

The following table highlights potential asymmetric transformations utilizing chiral hex-2-yn-1-ol methanesulfonate:

| Asymmetric Transformation | Potential Role of Chiral Hex-2-yn-1-ol Methanesulfonate | Desired Outcome |

| Nucleophilic Substitution | As a chiral electrophile. | Synthesis of enantioenriched alkynyl compounds. |

| Conjugate Addition | As a precursor to a chiral nucleophile or electrophile. nih.govnih.gov | Formation of chiral β-alkynyl carbonyl or sulfonyl derivatives. nih.gov |

| Cycloaddition Reactions | As a chiral dienophile or dipolarophile. mdpi.com | Construction of chiral carbocyclic and heterocyclic rings. |

| Cross-Coupling Reactions | As a chiral coupling partner. acs.orgacs.org | Formation of enantioenriched products with new carbon-carbon bonds. |

Q & A

Q. Q1. What experimental parameters should be optimized when using methanesulfonic acid as a catalyst in esterification reactions?

Answer: Methanesulfonic acid (MSA) is a versatile catalyst for esterification. Key parameters include:

- Catalyst loading : Supported MSA (e.g., GO@PyH-CH3SO3) enhances recyclability and reduces leaching .

- Temperature : Optimal ranges (e.g., 60–80°C) balance reaction rate and side-product formation .

- Substrate ratio : Excess alcohol drives equilibrium toward ester formation .

- Solvent selection : Anhydrous conditions minimize hydrolysis .

Methodological validation via FT-IR, XRD, and TGA ensures catalyst integrity post-reaction .

Q. Q2. How does methanesulfonic acid influence electroplating processes, and what parameters govern coating quality?

Answer: MSA is preferred in Sn/Pb alloy electroplating due to low toxicity and high conductivity. Critical factors:

- Concentration : 70% MSA provides optimal ionic conductivity .

- Current density : 2–5 A/dm² ensures uniform deposition .

- Additives : Brighteners (e.g., polyethylene glycol) refine grain structure .

- Temperature : 25–40°C stabilizes bath performance .

Coating quality is assessed via SEM-EDX for composition and solderability tests .

Q. Q3. What analytical methods are recommended for quantifying methanesulfonic acid derivatives in synthetic mixtures?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) for [(2-methoxyphenyl)amino]methanesulfonic acid, validated via external calibration (R² > 0.995) .

- LC-MS/MS : Essential for chlorinated/brominated MSA derivatives, requiring synthesized standards to address matrix effects .

- 1H NMR : Detects water contamination in MSA-polymer solutions, critical for viscosity control .

Q. Q4. What safety protocols are essential for handling methanesulfonic acid in laboratory settings?

Answer:

- Exposure routes : Inhalation (use fume hoods), skin contact (wear nitrile gloves), and eye protection .

- First aid : Immediate rinsing with water for 15+ minutes after exposure .

- Toxicity data : Rat oral LD50 = 200 mg/kg; prioritize engineering controls for large-scale use .

- Storage : Anhydrous conditions (desiccants) to prevent hygroscopic degradation .

Advanced Research Questions

Q. Q5. How do methanesulfonic acid and amines synergistically drive atmospheric nanoparticle formation?

Answer: MSA reacts with methylamine (MA) to form stable acid-base clusters via:

- Proton transfer : MSA donates protons to MA, stabilizing ionic cores .

- Hydration effects : Water uptake lowers Gibbs free energy, enhancing cluster growth (DFT calculations show ΔG < −20 kcal/mol) .

- Size-resolved growth : Sub-20 nm particles form via sequential addition of MSA-MA-H2O units, validated by mass spectrometry .

Contradictions arise in ternary systems (e.g., MSA-MA-oxalic acid), where oxalic acid competes for protonation sites .

Q. Q6. What computational approaches resolve contradictions in cluster formation studies involving methanesulfonic acid?

Answer:

- Born-Oppenheimer MD : Simulates ion-pair dynamics at air-water interfaces, revealing NH3 enhances MSA cluster stability .

- DFT with DLPNO-CCSD(T) : Accurately calculates binding energies (e.g., MSA-dimethylamine = −15.3 kcal/mol) .

- Kinetic modeling : Integrates experimental nucleation rates (J = 10³–10⁵ cm⁻³s⁻¹) with quantum data to predict particle growth .

Q. Q7. How do methodological limitations affect quantification of chlorinated methanesulfonic acids in environmental samples?

Answer: Challenges include:

- Standard scarcity : Synthesized standards are required for LC-MS/MS calibration (e.g., Cl3MSA) due to commercial unavailability .

- Matrix effects : Co-eluting organosulfates suppress ionization; HILIC-HRMS with isotopic dilution improves accuracy .

- Detection limits : Current methods achieve ~10 ng/L but lack sensitivity for trace ecotoxicology studies .

Q. Q8. What experimental designs minimize diastereomer formation in API synthesis using methanesulfonic acid?

Answer: A DoE approach identifies critical factors:

- Acid concentration : ≤0.5 eq. MSA reduces epimerization .

- Temperature control : Maintain reaction B at <40°C to limit kinetic resolution .

- Solvent polarity : Low-polarity solvents (e.g., toluene) disfavor transition states for diastereomer formation .

Kinetic modeling (R² > 0.95) validates impurity profiles across 32 experimental conditions .

Q. Q9. How does water contamination alter the physicochemical properties of methanesulfonic acid in polymer solutions?

Answer:

Q. Q10. Why do discrepancies exist in reported thermodynamic properties of methanesulfonic acid salts?

Answer:

- Hydration states : Anhydrous vs. hydrated salts (e.g., Ca(MSA)2·2H2O) have divergent ΔHsol values .

- Calorimetry protocols : Adiabatic vs. isothermal methods yield ±5% variation in ΔG measurements .

- Synthesis purity : Trace metal ions (e.g., Fe²+) alter thermal stability (TGA curves shift by 10–15°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.